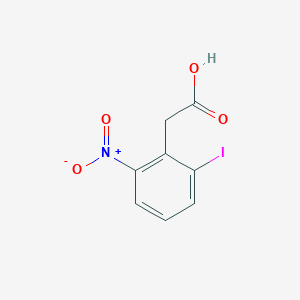

6-Iodo-2-nitrophenyl acetic acid

Description

6-Iodo-2-nitrophenyl acetic acid is an organoiodine compound characterized by a nitro group at the 2-position and an iodine substituent at the 6-position on the phenyl ring, with an acetic acid group attached to the aromatic core.

Properties

CAS No. |

37777-75-6 |

|---|---|

Molecular Formula |

C8H6INO4 |

Molecular Weight |

307.04 g/mol |

IUPAC Name |

2-(2-iodo-6-nitrophenyl)acetic acid |

InChI |

InChI=1S/C8H6INO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) |

InChI Key |

ZRJHJMLUSIFXFC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)I)CC(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-nitrophenyl acetic acid typically involves the iodination of 2-nitrophenyl acetic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid or dichloromethane and are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-nitrophenyl acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of 6-amino-2-nitrophenyl acetic acid.

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Scientific Research Applications

6-Iodo-2-nitrophenyl acetic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biological Studies: Employed in studies investigating the effects of halogenated aromatic compounds on biological systems.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Iodo-2-nitrophenyl acetic acid is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-(2-Iodo-4-Nitrophenyl) Acetic Acid

Structural Differences :

- Substituent Positions : The iodine is at the 2-position , and the nitro group is at the 4-position on the phenyl ring, compared to 6-iodo-2-nitro substitution in the target compound.

- Molecular Formula: Both share the formula C₈H₆INO₄ but differ in substituent arrangement.

Key Inferences :

- Acidity : The acetic acid group (pKa ~2.5–4.5) dominates acidity, but substituent positions modulate electron density. The ortho-nitro group in 6-iodo-2-nitrophenyl acetic acid may enhance acidity via resonance and inductive effects compared to the para-nitro isomer .

- Solubility : Polar groups (nitro, acetic acid) enhance water solubility, but bulky iodine may reduce it.

- Reactivity : The ortho-nitro group in the target compound could sterically hinder reactions at the acetic acid group, unlike the para-nitro isomer’s more accessible geometry.

Other Nitrophenyl Acetic Acid Derivatives

- Electron-Withdrawing Effects : Nitro groups deactivate the aromatic ring, directing electrophilic substitution to meta positions. Iodo groups, being weakly deactivating, may further influence regioselectivity.

- Coordination Chemistry: The acetic acid moiety can act as a ligand for metal ions. For example, modified biochars with carboxyl groups (e.g., ASBB) show high uranium adsorption via monodentate coordination with –COO⁻ groups .

Data Table: Comparative Properties of Selected Compounds

| Property | 6-Iodo-2-Nitrophenyl Acetic Acid | 2-(2-Iodo-4-Nitrophenyl) Acetic Acid | General Nitrophenyl Acetic Acids |

|---|---|---|---|

| Substituent Positions | Iodo (6), Nitro (2) | Iodo (2), Nitro (4) | Varies |

| Molecular Formula | C₈H₆INO₄ | C₈H₆INO₄ | C₈H₆XNO₄ (X = halogen) |

| Acidity (pKa) | ~2.8–3.5* | ~3.0–4.0* | 2.5–4.5 |

| Solubility | Moderate in polar solvents | Moderate in polar solvents | High in polar solvents |

| Reactivity | Steric hindrance at ortho-nitro | Less steric hindrance | Depends on substituents |

*Inferred based on substituent effects.

Research Findings and Mechanistic Insights

- Adsorption Parallels : Acetic acid-modified biochar (ASBB) demonstrates enhanced uranium adsorption due to increased porosity and carboxyl (–COOH) groups . By analogy, the acetic acid group in 6-iodo-2-nitrophenyl acetic acid could participate in similar interactions, though iodine’s steric bulk might reduce accessibility.

- Spectroscopic Evidence: In ASBB, FTIR and XPS analyses confirm carboxyl coordination with U(VI) via monodentate binding . For nitrophenyl acetic acids, analogous –COO⁻ interactions with metals are plausible but require validation.

- pH Dependence : Uranium adsorption on ASBB peaks at pH 6.0, where –COO⁻ groups dominate . Similarly, the ionization state of the acetic acid group in nitrophenyl derivatives will critically influence their reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.